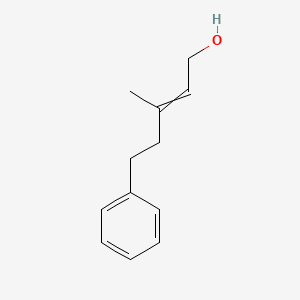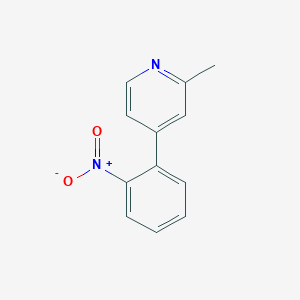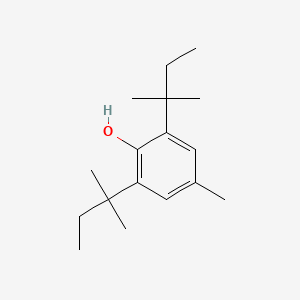
2,6-Di-tert-amyl-4-cresol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
. It is a phenolic antioxidant widely used in various industrial applications due to its ability to inhibit oxidation processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Di-tert-amyl-4-cresol typically involves the alkylation of p-cresol (4-methylphenol) with tert-amyl alcohol (2-methyl-2-butanol) in the presence of an acid catalyst such as sulfuric acid . The reaction proceeds as follows: [ \text{CH}_3(\text{C}_6\text{H}_4)\text{OH} + 2 \text{CH}_2=\text{C}(\text{CH}_3)_2 \rightarrow (\text{CH}_3)_2\text{C}(\text{CH}_3)_2\text{C}_6\text{H}_2\text{OH} ]
Industrial Production Methods
In industrial settings, the production of this compound involves continuous flow reactors where p-cresol and tert-amyl alcohol are mixed and passed through a catalyst bed under controlled temperature and pressure conditions . This method ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2,6-Di-tert-amyl-4-cresol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones.
Reduction: It can be reduced to form corresponding phenols.
Substitution: It can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Quinones.
Reduction: Phenols.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
2,6-Di-tert-amyl-4-cresol has a wide range of applications in scientific research:
Mechanism of Action
2,6-Di-tert-amyl-4-cresol exerts its effects primarily through its antioxidant properties. It acts as a terminating agent in the autoxidation process by converting peroxy radicals to hydroperoxides, thereby preventing the propagation of free radical chain reactions . This mechanism is similar to that of other phenolic antioxidants like butylated hydroxytoluene .
Comparison with Similar Compounds
Similar Compounds
Butylated hydroxytoluene (BHT): 2,6-Di-tert-butyl-4-methylphenol.
Butylated hydroxyanisole (BHA): 2-tert-butyl-4-methoxyphenol.
Uniqueness
Compared to similar compounds, 2,6-Di-tert-amyl-4-cresol offers unique advantages such as higher thermal stability and better solubility in non-polar solvents . These properties make it particularly suitable for applications in high-temperature environments and in non-polar media.
Properties
CAS No. |
56103-67-4 |
|---|---|
Molecular Formula |
C17H28O |
Molecular Weight |
248.4 g/mol |
IUPAC Name |
4-methyl-2,6-bis(2-methylbutan-2-yl)phenol |
InChI |
InChI=1S/C17H28O/c1-8-16(4,5)13-10-12(3)11-14(15(13)18)17(6,7)9-2/h10-11,18H,8-9H2,1-7H3 |
InChI Key |
SOASHAVJCWKTKL-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(C)C1=CC(=CC(=C1O)C(C)(C)CC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


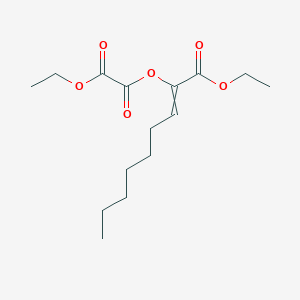
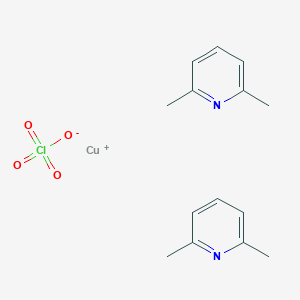
![1-Methyl-4-[(trichloromethyl)sulfonyl]benzene](/img/structure/B14638606.png)
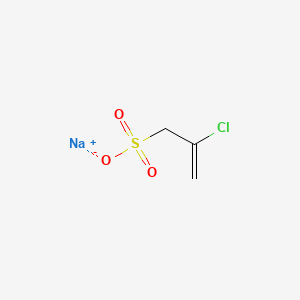
![6-[2-(4-Chloro-2-nitrophenyl)hydrazinylidene]-4-(2,4,4-trimethylpentan-2-yl)cyclohexa-2,4-dien-1-one](/img/structure/B14638611.png)
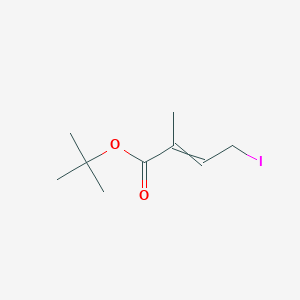
![1-(4-Chlorophenyl)-2-[(2,6-dimethylpyridin-3-yl)amino]-2-oxoethyl methyl phosphate](/img/structure/B14638627.png)
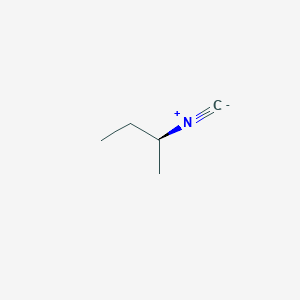
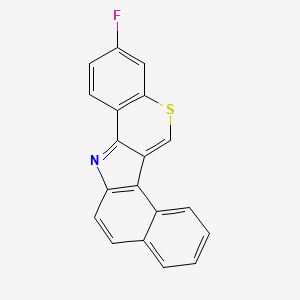
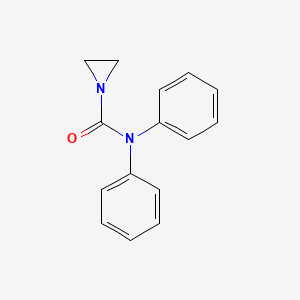
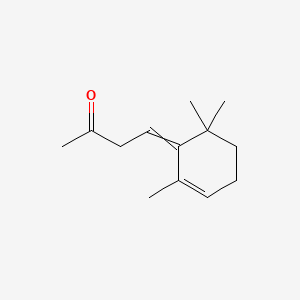
![4-[(2,2,3,3,3-Pentafluoropropyl)sulfanyl]benzene-1,2-diamine](/img/structure/B14638654.png)
